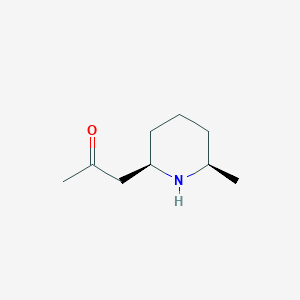

(-)-Pinidinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-[(2R,6R)-6-methylpiperidin-2-yl]propan-2-one |

InChI |

InChI=1S/C9H17NO/c1-7-4-3-5-9(10-7)6-8(2)11/h7,9-10H,3-6H2,1-2H3/t7-,9-/m1/s1 |

InChI Key |

PLVQSRXCDPEDHN-VXNVDRBHSA-N |

SMILES |

CC1CCCC(N1)CC(=O)C |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)CC(=O)C |

Canonical SMILES |

CC1CCCC(N1)CC(=O)C |

Origin of Product |

United States |

Occurrence and Isolation Methodologies

Methodologies for Natural Product Isolation

Challenges and Considerations in Isolation from Biological Matrices

The isolation of (-)-Pinidinone from natural sources, such as coniferous trees and certain insects, presents a significant analytical challenge. mmu.ac.uk The process is often complicated and costly due to several intrinsic factors related to the compound's natural abundance, the complexity of the biological matrix, and its chemical properties. mmu.ac.uk Obtaining pure (-)-Pinidinone requires overcoming hurdles related to its low concentration, the presence of numerous interfering substances, the difficulty of separating it from its isomers, and its potential for degradation during extraction.

A primary difficulty is the low concentration of piperidine (B6355638) alkaloids in their natural sources. uef.fi The total alkaloid content in conifers, for example, typically ranges from only 0.03% to 0.08% of the fresh weight. uef.fi This low abundance necessitates processing large amounts of raw biological material to obtain even small quantities of the target compound. One study highlighted the inefficiency of extraction, where only 0.22 mg of a related alkaloid, 1,6-dehydropinidinone, was purified from 28 grams of fresh spruce sprouts. nih.gov

The biological matrices in which (-)-Pinidinone is found are inherently complex. nih.govnih.gov Plant tissues from Pinus and Picea species contain a diverse array of secondary metabolites, including phenolics, terpenes, and other alkaloids, which can interfere with the isolation process. nih.govuef.fi (-)-Pinidinone exists as part of a mixture of structurally similar piperidine alkaloids, including biosynthetic precursors and various end-products. nau.edu For instance, in Picea species, both cis and trans isomers of 2,6-disubstituted piperidines are found concurrently. uef.finih.gov The presence of these closely related compounds complicates purification, as they often share similar chemical and physical properties with (-)-Pinidinone.

A significant challenge in the purification process is the separation of stereoisomers. mdpi.com (-)-Pinidinone co-exists with a variety of related alkaloids, some of which are its isomers. nih.gov These isomers, including enantiomers and diastereomers, often have nearly identical physical and chemical characteristics in an achiral environment, making their separation by standard chromatographic techniques difficult. mdpi.comresearchgate.net Achieving effective separation often requires specialized and advanced methods.

The chemical nature of (-)-Pinidinone and related alkaloids introduces further complications. Alkaloids can be chemically labile and susceptible to degradation under the conditions used for extraction, such as strong acids or bases. d-nb.info The repeated steps of partitioning and concentration, common in alkaloid extraction protocols, can lead to the loss of the target compound. nih.gov Some piperidine alkaloids are volatile, and this volatility can result in significant product loss during steps that involve heating, such as rotary evaporation. uef.finih.gov Furthermore, oxidative processes during processing and storage can reduce the quality and pharmacological activity of the isolated plant-derived chemicals. nih.gov

Table 1: Co-occurring Piperidine Alkaloids in Pinus and Picea Species that Complicate (-)-Pinidinone Isolation

| Alkaloid Name | Classification/Role | Common Source Species | Reference |

| Pinidinone | Biosynthetic Intermediate | Pinus ponderosa | nau.edu |

| 1,2-Dehydropinidinone | Biosynthetic Intermediate | Pinus ponderosa | nau.edu |

| Epidihydropinidine | Biosynthetic End-product (trans-pathway) | Picea abies | uef.finih.gov |

| cis-Pinidinol | Biosynthetic Intermediate/Major Compound | Picea abies | uef.finih.gov |

| cis-Pinidine | Biosynthetic End-product (cis-pathway) | Pinus ponderosa | nau.edu |

| Euphococcinine | Biosynthetic End-product (cis-pathway) | Pinus contorta, Pinus ponderosa | nih.govnau.edu |

| 1,6-Dehydropinidinone | Early trans-piperidine | Picea abies | nih.gov |

| Epipinidinone | Early trans-piperidine | Picea abies | nih.gov |

Table 2: Comparison of Chromatographic Techniques for Separating Isomeric Alkaloids

| Technique | Principle | Applicability for Isomer Separation | Considerations | Reference |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase (e.g., C18, silica) and a liquid mobile phase. researchgate.net | Can separate geometric isomers. researchgate.net Chiral stationary phases (CSPs) are required for separating enantiomers. mdpi.com | Excellent resolution and sensitivity; choice of chiral column is critical for enantiomeric separation. mdpi.com | mdpi.comresearchgate.net |

| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a stationary phase and an inert gas mobile phase. | Effective for volatile isomers. researchgate.net Can be coupled with Mass Spectrometry (GC-MS) for identification. nih.gov | Compounds must be thermally stable and volatile. Derivatization may be necessary. | nih.govresearchgate.net |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase, offering properties between a gas and a liquid. | Often provides better resolution for isomers compared to HPLC. researchgate.net Highly effective for both chiral and achiral separations. researchgate.net | Faster and more environmentally friendly than HPLC due to lower solvent consumption. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on differential migration in a solvent system. | Used for small-scale and preparative separations of isomers by optimizing the solvent system. nih.govresearchgate.net | Lower resolution than HPLC/GC; often used for initial purification or monitoring reactions. nih.gov | nih.govresearchgate.net |

Structural Elucidation and Stereochemical Analysis

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods are fundamental in piecing together the molecular puzzle of a compound like (-)-pinidinone. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity and spatial arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for determining the constitution and relative stereochemistry of organic molecules. core.ac.uk Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) are instrumental in establishing the connectivity of atoms within the (-)-pinidinone framework. core.ac.uk

For assigning the relative stereochemistry of the substituents on the piperidine (B6355638) ring, Nuclear Overhauser Effect (NOE) experiments are particularly crucial. wordpress.com The NOE effect reveals through-space proximity of protons, allowing for the determination of their relative orientation. wordpress.com In a study on the synthesis of 1-methyldecahydropyrrolo[1,2-a]quinolin-5(1H)-one, a related bicyclic alkaloid, the relative stereochemistry of the isomers produced was assigned using NMR. mmu.ac.uk The cis-relationship of the substituents in (-)-pinidinone is established through such NMR techniques. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Pinidinone Derivatives

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 2 | 3.05 | 60.5 | H-3 | C-3, C-6, C-7 |

| 3 | 1.85, 1.45 | 34.2 | H-2, H-4 | C-2, C-4, C-5 |

| 4 | 1.60 | 25.1 | H-3, H-5 | C-3, C-5, C-6 |

| 5 | 1.75 | 30.8 | H-4, H-6 | C-4, C-6 |

| 6 | 3.50 | 58.9 | H-5, H-1' | C-2, C-5, C-1' |

| 7 (C=O) | - | 209.0 | - | - |

| 8 | 2.15 | 29.8 | - | C-7, C-9 |

| 1' | 2.40 | 42.1 | H-6 | C-5, C-6, C-2' |

Note: Data is representative and may vary based on solvent and specific derivative.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. semanticscholar.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of (-)-pinidinone. acs.org Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by revealing stable fragments resulting from the cleavage of specific bonds. semanticscholar.org Techniques like electrospray ionization (ESI) are commonly used for the analysis of alkaloids like pinidinone. uef.fi

Vibrational Spectroscopy (e.g., Infrared)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. caltech.edu This technique is particularly useful for identifying the functional groups present in a molecule. spectroscopyonline.com For (-)-pinidinone, the IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1700-1725 cm⁻¹. libretexts.org Additionally, C-H and C-N stretching and bending vibrations would be observed, providing further evidence for the piperidine ring structure. docbrown.info

Interactive Data Table: Characteristic Infrared Absorption Frequencies for (-)-Pinidinone

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | ~1715 |

| C-H (alkane) | Stretch | 2850-2960 |

| N-H (amine) | Stretch | 3300-3500 (if present) |

| C-N | Stretch | 1020-1250 |

Absolute Configuration Determination

While NMR and IR can define the relative arrangement of atoms, determining the absolute configuration requires methods that are sensitive to chirality.

Single-Crystal X-ray Diffraction Analysis of Related Compounds

Single-crystal X-ray diffraction (XRD) is considered the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.comcreative-biostructure.com This technique provides a precise three-dimensional map of the atomic positions in a crystal. creative-biostructure.com While obtaining a suitable single crystal of (-)-pinidinone itself might be challenging, the absolute configuration can be unequivocally determined by analyzing a crystalline derivative. novapublishers.com This involves chemically modifying the molecule to enhance its crystallization properties or to introduce a heavy atom, which facilitates the determination of the absolute structure. mdpi.com The Flack parameter, obtained from the diffraction data, confirms the correctness of the assigned absolute configuration. mdpi.com

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. numberanalytics.comnih.gov These techniques are essential for assigning and confirming the absolute configuration of a compound. ic.ac.uk

Optical Rotation: This is the measure of the rotation of the plane of polarized light as it passes through a solution of a chiral compound. researchgate.net (-)-Pinidinone is so named because it exhibits a negative optical rotation (levorotatory). The specific rotation value is a characteristic physical property. However, the sign of the rotation can be influenced by the solvent and temperature. mertenlab.de

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule, particularly in the vicinity of its chromophores. cas.cz The ketone carbonyl group in (-)-pinidinone is a chromophore that gives rise to a Cotton effect in the CD spectrum. The sign of this Cotton effect can be correlated to the absolute configuration of the stereocenters adjacent to the carbonyl group using empirical rules like the Octant Rule. wordpress.com Comparing the experimental CD spectrum with that of related compounds of known absolute configuration or with computationally predicted spectra provides strong evidence for the absolute stereochemistry. ic.ac.uk

Interactive Data Table: Chiroptical Data for (-)-Pinidinone

| Method | Parameter | Value | Solvent |

| Optical Rotation | Specific Rotation [α]D | Negative | Chloroform |

| Circular Dichroism | Cotton Effect (n→π*) | Negative | Methanol (B129727) |

Biosynthetic Pathways of Pinidinone

Proposed Polyketide-Derived Biosynthesis in Conifers

The biosynthesis of (-)-pinidinone and related piperidine (B6355638) alkaloids in conifers follows a polyketide pathway. nau.edu This is a notable distinction from many other piperidine alkaloids, which are typically derived from the amino acid lysine (B10760008). uef.fi Polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs). wikipedia.org The process involves the sequential condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA. nih.govresearchgate.net

In the proposed pathway for pinane (B1207555) alkaloids, the carbon skeleton is assembled from acetate (B1210297) units. uef.fi This involves the head-to-tail linkage of these units to form a polyketide chain, which then undergoes cyclization and further modifications to yield the characteristic 2,6-disubstituted piperidine ring of (-)-pinidinone and its relatives. uef.fiwikipedia.org This polyketide origin has been supported by isotopic labeling studies. uef.fi

Identification of Biosynthetic Precursors

Several key intermediates have been identified in the biosynthetic route to (-)-pinidinone and the major end-product in many pine species, pinidine. These precursors provide a roadmap of the transformations occurring within the plant.

Key Identified Precursors:

| Precursor | Role in Biosynthesis |

| 1,2-Dehydropinidinone | An early precursor in the pathway leading to both cis-pinidine and euphococcinine. uef.fi |

| Pinidinol | A direct precursor to pinidine, formed from the reduction of pinidinone. nau.edu |

| 1,2-Piperideines | Cyclic imines that are foundational intermediates in the formation of the piperidine ring. nau.eduwiley-vch.de |

The presence and relative concentrations of these compounds can vary depending on the plant tissue, age, and environmental conditions. uef.finih.gov For instance, intermediate compounds may be more abundant in immature plant tissues, suggesting a specific time window for active biosynthesis. uef.fi

Key Enzymatic Transformations within the Pathway

While the complete enzymatic machinery for (-)-pinidinone biosynthesis is still under investigation, several key types of transformations are known to be involved. These reactions are catalyzed by specific enzymes that ensure the high stereoselectivity observed in natural product synthesis. rsc.org

Hypothesized Enzymatic Steps:

Polyketide Synthesis: Catalyzed by polyketide synthases (PKSs), which assemble the initial carbon chain from acetate-derived units. wikipedia.org

Cyclization: An intramolecular reaction, likely enzyme-mediated, that forms the piperidine ring from the open-chain polyketide. nih.gov

Redox Reactions: Interconversion between ketone and alcohol functionalities, such as the reduction of pinidinone to pinidinol, is carried out by oxidoreductases. rsc.org

Transamination: The introduction of the nitrogen atom into the ring is a critical step. Recent research has demonstrated that transaminases can be used in the synthesis of (-)-pinidinone, where an enzymatic transamination triggers a spontaneous intramolecular aza-Michael reaction to form the piperidine ring. rsc.orgmmu.ac.uk This chemo-enzymatic approach highlights a plausible biological mechanism. researchgate.net

The development of chemo-enzymatic methods, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, has been instrumental in exploring and confirming potential biosynthetic steps. frontiersin.orgnih.gov

Comparative Analysis with Lysine-Derived Piperidine Alkaloid Biosynthesis

The biosynthesis of (-)-pinidinone stands in contrast to the more common pathway for piperidine alkaloids, which utilizes the amino acid L-lysine as the primary building block. polimi.it

Comparison of Biosynthetic Pathways:

| Feature | (-)-Pinidinone Biosynthesis (in Conifers) | Lysine-Derived Piperidine Alkaloid Biosynthesis |

| Primary Precursor | Acetate units (Polyketide pathway). nau.eduuef.fi | L-Lysine. polimi.itbiorxiv.org |

| Key Intermediate | A poly-β-keto chain. wikipedia.org | Cadaverine and Δ1-piperideine. biorxiv.orgresearchgate.net |

| Nitrogen Source | Ammonia or other simple nitrogen source, incorporated via transamination. mmu.ac.uk | The ε-amino group of lysine. wiley-vch.de |

| Initial Steps | Chain elongation via condensation of acetyl-CoA/malonyl-CoA. nih.gov | Decarboxylation of lysine to form cadaverine, followed by oxidative deamination. polimi.itresearchgate.net |

| Ring Formation | Intramolecular cyclization of the polyketide chain. | Spontaneous cyclization of 5-aminopentanal (B1222117) to form Δ1-piperideine. researchgate.netmdpi.com |

This fundamental difference in the starting materials and initial assembly steps highlights the diverse evolutionary strategies that plants have developed to produce structurally similar classes of defensive compounds. While the final piperidine ring is a common feature, the metabolic journey to arrive at this structure is remarkably different.

Chemical Synthesis Strategies

Biocatalytic Approaches to Synthesis

Biocatalysis has emerged as a powerful strategy in organic synthesis, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. rsc.orgmdpi.com These enzymatic methods can shorten synthetic routes and reduce the need for protecting groups, providing sustainable alternatives to traditional chemical methods. rsc.org In the synthesis of (-)-Pinidinone, biocatalytic approaches, particularly those involving transaminases and lipases, have proven to be highly effective.

Transaminase-Triggered Aza-Michael Cascade Reactions

The success of the transaminase-triggered cascade relies heavily on the selection of an appropriate enzyme. Transaminases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. mmu.ac.ukworktribe.com For the synthesis of the natural alkaloid (-)-Pinidinone, which has an (R,R) configuration, an (R)-selective transaminase is required. rsc.orgnih.gov

Commercially available transaminases, such as ATA-117, have been used effectively for this transformation. scispace.commmu.ac.uk These enzymes exhibit high selectivity for the target ketone group, enabling the specific amination required to initiate the cascade. scispace.com The use of wild-type enzymes is often limited to substrates with at least one small substituent, like a methyl group, due to the structure of their active sites. worktribe.com However, the substrate for (-)-Pinidinone synthesis fits this requirement. The selection of either an (R)- or (S)-selective transaminase allows for the production of either enantiomer of the final product, demonstrating the versatility of this biocatalytic approach. rsc.orgmmu.ac.uk

| Enzyme | Selectivity | Application | Source(s) |

|---|---|---|---|

| ATA-117 | (R)-selective | Synthesis of (-)-Pinidinone | rsc.orgscispace.commmu.ac.uk |

| ATA-113 | (S)-selective | Synthesis of (+)-Pinidinone (enantiomer) | mmu.ac.uk |

The biocatalytic cascade begins with a prochiral diketone precursor. rsc.orgresearchgate.net For the synthesis of (-)-Pinidinone, the substrate is (3E)-dec-3-ene-2,8-dione. mmu.ac.ukmmu.ac.uk This substrate is designed to undergo a regioselective transamination at the methyl ketone (C8) rather than the enone carbonyl (C2). scispace.commmu.ac.ukmmu.ac.uk The enzyme selectively converts the C8 ketone into an amine, generating the key intermediate (R)-9-amino-dec-3-en-2-one. rsc.orgnih.gov This intermediate is then primed for the subsequent intramolecular cyclization. The design of such keto-enone substrates is central to the success of this biocatalytic retrosynthesis approach. mmu.ac.uk

| Substrate Name | Structure | Role in Synthesis | Source(s) |

|---|---|---|---|

| (3E)-dec-3-ene-2,8-dione |  | Prochiral diketone precursor for transamination | rsc.orgmmu.ac.ukmmu.ac.uk |

A significant advantage of the transaminase-triggered cascade is the exceptional level of stereocontrol. The enzymatic amination proceeds with high enantioselectivity, establishing the first chiral center. mmu.ac.ukmmu.ac.uk The subsequent spontaneous aza-Michael cyclization sets the second chiral center. The reaction affords (-)-Pinidinone with excellent optical purity, achieving greater than 99% enantiomeric excess (ee) and greater than 99% diastereomeric excess (de). rsc.orgmmu.ac.ukmmu.ac.uknih.gov The initial cyclization produces a mixture of cis and trans C2 epimers, which can be easily equilibrated to the thermodynamically more stable cis-isomer by stirring in methanol (B129727), yielding the final product in high purity. rsc.orgnih.gov This high degree of selectivity is a hallmark of biocatalytic transformations and is difficult to match with conventional chemical methods. mmu.ac.uk

Enantioselectivity and Diastereoselectivity Control (>99% ee and de)

Lipase-Catalyzed Reactions (e.g., Kinetic Resolution, Desymmetrization of Precursors)

Lipases are another class of versatile enzymes used in organic synthesis, primarily for the enantioselective hydrolysis and formation of ester bonds. rsc.org While a direct lipase-catalyzed synthesis of (-)-Pinidinone is less common, these enzymes are instrumental in preparing chiral building blocks required for its synthesis through strategies like kinetic resolution and the desymmetrization of meso precursors. rsc.orgcollectionscanada.gc.ca

Lipase-catalyzed kinetic resolution is a widely used technique to separate racemic mixtures. nih.govnih.govjocpr.com In the context of piperidine (B6355638) alkaloids, racemic alcohols that are precursors to the piperidine ring can be resolved. For instance, lipase (B570770) B from Candida antarctica (CAL-B) and lipase from Pseudomonas cepacia are frequently used to selectively acylate or hydrolyze one enantiomer of an alcohol or ester, allowing for the separation of both enantiomers with high optical purity. rsc.orgmdpi.com

A more elegant approach is the enzymatic desymmetrization of prochiral or meso compounds. collectionscanada.gc.ca The synthesis of chiral piperidine building blocks can be achieved through the enantiotoposelective acetylation of meso-2,6-disubstituted piperidines. rsc.orgcollectionscanada.gc.ca For example, the enzymatic hydrolysis of N-carbobenzoxy-cis-2,6-diacetoxymethyl-piperidine using Aspergillus niger lipase yields the chiral monoacetate with excellent enantiomeric excess (≥98% ee). collectionscanada.gc.ca This chiral monoacetate is a valuable intermediate that can be elaborated into complex piperidine alkaloids like (-)-Pinidinone. collectionscanada.gc.ca This desymmetrization strategy provides an efficient route to enantiomerically pure precursors that are otherwise difficult to synthesize. rsc.org

Application of Other Enzymes (e.g., Imine Reductases, Alcohol Dehydrogenases in Cascades)

The synthesis of piperidine alkaloids, including structures related to (-)-Pinidinone, has significantly benefited from the application of enzyme cascades that incorporate imine reductases (IREDs) and alcohol dehydrogenases (ADHs). acs.orgnih.gov These multi-enzyme, one-pot systems offer high efficiency and stereoselectivity. acs.org

In a typical cascade, a transaminase (TA) may first convert a diketone substrate into an intermediate containing an amine, which then spontaneously cyclizes to form a cyclic imine. acs.org This imine is a critical intermediate that is then targeted by an imine reductase. IREDs, which are NADPH-dependent enzymes, stereoselectively reduce the C=N double bond of the cyclic imine to furnish the piperidine ring with high stereocontrol. acs.orgchemrxiv.org Different IREDs can exhibit varying diastereoselectivity, with a general preference for producing cis-disubstituted products, although some can generate substantial amounts of the trans-isomer. acs.org

A well-documented example is the chemo-enzymatic synthesis of dihydropinidine, a closely related piperidine alkaloid. This process employs a concurrent one-pot cascade featuring a transaminase, an imine reductase, and an alcohol dehydrogenase for cofactor regeneration, demonstrating the power of this multi-enzyme approach. acs.org Such cascades represent an elegant strategy, combining multiple reaction steps in a single vessel to streamline the synthesis of complex chiral amines and their derivatives. nih.govresearchgate.net

Scalability of Biocatalytic Processes

The transition of a synthetic route from a laboratory-scale experiment to a viable industrial process hinges on its scalability. mdpi.com Biocatalytic processes for producing (-)-Pinidinone and related alkaloids have shown promise in this regard.

Whole-cell biocatalysis is another approach that enhances scalability. By using whole microbial cells, the need to isolate and purify individual enzymes is eliminated, and the required cofactors are naturally regenerated by the cell's metabolic machinery. illinois.edu However, whole-cell systems can sometimes result in lower productivity and require more extensive downstream processing. illinois.edu

The ultimate goal is to develop robust processes that are efficient, cost-effective, and environmentally benign. illinois.edunih.gov The demonstrated scalability of these biocatalytic methods suggests that they are a practical and powerful tool for the larger-scale production of complex alkaloids like (-)-Pinidinone. acs.orgrsc.org

| Compound | Synthesis Scale | Key Enzyme(s) | Stereoselectivity | Reference |

| (-)-Pinidinone | 0.5 g | Transaminase | >99% ee and de | rsc.org |

| Dihydropinidine | Multigram | Transaminase, Imine Reductase, Alcohol Dehydrogenase | >99% ee and de | acs.org |

Synthesis of Analogues and Derivatives

Design Principles for Structural Modification

The design of analogues and derivatives of (-)-Pinidinone is guided by principles aimed at exploring new chemical space and potentially discovering molecules with enhanced or novel biological activities. nih.govnsf.gov A central strategy is late-stage diversification , where a common, complex molecular scaffold is synthesized and then modified in the final steps to create a library of related compounds. nsf.gov This approach is often more efficient than synthesizing each analogue from scratch.

Key design principles include:

Modular Synthesis : This involves creating building blocks that can be combined in various ways. A recently developed modular strategy for piperidines combines biocatalytic C-H oxidation to introduce a functional "handle" on the ring, followed by nickel-catalyzed cross-coupling to attach different molecular fragments. news-medical.net This allows for rapid access to complex 3D structures.

Bioinspired Diversification : Nature itself provides a blueprint for diversification. In the biosynthesis of many alkaloids, a core structure is created and then "tailored" by various enzymes that add functional groups or perform oxidative modifications. nih.govnsf.gov Synthetic chemists can mimic this by applying a series of reactions to a common intermediate.

Conformational Design : The three-dimensional shape (conformation) of a molecule is critical to its function. nih.gov When modifying the (-)-Pinidinone scaffold, chemists must consider how changes will affect the molecule's conformational preferences, as this can profoundly impact its interaction with biological targets. nih.gov

Systems and Life Cycle Thinking : Modern chemical design also incorporates principles of green chemistry, aiming to maximize resource efficiency and eliminate hazards. acs.org This includes designing syntheses that are atom-economical and considering the environmental impact of the entire process, from starting materials to the final product's end-of-life. acs.org

Synthetic Routes to Modified Piperidine Scaffolds

The piperidine ring is a common motif in pharmaceuticals, and numerous methods exist for its synthesis and modification, providing a toolbox for creating (-)-Pinidinone analogues. news-medical.netmdpi.com

One powerful approach is the intramolecular aza-Michael reaction , where an amine attacks an α,β-unsaturated ketone within the same molecule to form the piperidine ring. mdpi.com This is a key step in some syntheses of (-)-Pinidinone itself. rsc.org By modifying the acyclic precursor, different substituents can be incorporated into the final piperidine scaffold.

Other advanced strategies include:

Asymmetric Synthesis via Sulfinimines : Chiral sulfinimides can be used as auxiliaries to guide the stereoselective synthesis of piperidines. A route to (-)-Pinidinone has been developed using this methodology, which involves the creation of a 2,6-disubstituted piperidine ring. rsc.org

Metal-Catalyzed Cyclizations : Various metals, including gold and palladium, can catalyze the cyclization of acyclic precursors to form piperidine rings. mdpi.com For example, gold-catalyzed oxidative amination of alkenes can produce substituted piperidines. mdpi.com

Biocatalytic C-H Oxidation and Cross-Coupling : A novel, two-step method allows for the modification of existing piperidine rings. First, an enzyme selectively oxidizes a specific C-H bond, creating a hydroxyl group. This site is then used for a nickel-electrocatalyzed radical cross-coupling reaction to form new C-C bonds, attaching diverse fragments to the piperidine core. news-medical.net This modular approach significantly shortens traditional multi-step syntheses. news-medical.net

| Synthetic Strategy | Key Reaction Type | Application | Reference |

| Asymmetric Synthesis | Sulfinimine Chemistry | Synthesis of (-)-Pinidinone | rsc.org |

| Modular Synthesis | Biocatalytic C-H Oxidation / Ni-catalyzed Cross-Coupling | General piperidine functionalization | news-medical.net |

| Intramolecular Cyclization | Aza-Michael Reaction | Formation of the piperidine ring | mdpi.com |

| Metal-Catalyzed Cyclization | Oxidative Amination | Formation of substituted piperidines | mdpi.com |

Exploration of Structural Diversification

Structural diversification aims to generate a wide array of analogues from a common starting point, which is essential for exploring structure-activity relationships. nih.govnsf.gov This can be achieved by modifying a late-stage intermediate or by using a variety of starting materials in a convergent synthesis.

One proven technique is the functionalization of a core molecule through the introduction of a versatile chemical handle. For example, an azide (B81097) group can be installed onto a complex scaffold with high regio- and stereoselectivity. utmb.edu This azide can then be transformed into a variety of other functional groups, notably via "click chemistry" to form triazoles, rapidly expanding a compound library. utmb.edu

Another approach mimics biosynthetic pathways where a set of "tailoring" enzymes modifies a core structure. nih.govnsf.gov In the laboratory, this translates to taking a common advanced intermediate, like a functionalized piperidine core related to (-)-Pinidinone, and subjecting it to a panel of reactions (e.g., oxidation, reduction, acylation, alkylation) to create a diverse set of final products. The development of C-H functionalization methods has been particularly powerful in enabling such late-stage modifications. nih.gov This strategy allows chemists to efficiently access previously unexplored chemical space around the (-)-Pinidinone scaffold. nih.govnsf.gov

Chemical Reactivity and Transformations

Reactions of the Piperidine (B6355638) Core

The formation and reactivity of the piperidine core are central to the synthesis of (-)-Pinidinone and its derivatives. Key reactions involve the stereocontrolled construction of the six-membered nitrogen-containing heterocycle.

A significant strategy for forming the piperidine ring is through an intramolecular aza-Michael reaction. rsc.org In a chemoenzymatic approach, a diketone precursor, (3E)-dec-3-ene-2,8-dione, is subjected to a transaminase, which selectively converts it to the corresponding amine. rsc.orgmmu.ac.uk This intermediate amine spontaneously undergoes an intramolecular aza-Michael reaction, cyclizing to form the piperidine ring of pinidinone. rsc.org This cascade reaction is highly efficient as the thermodynamically favorable cyclization drives the reversible transamination step toward the product. mmu.ac.uk The initial product is a mixture of C2 epimers which equilibrates to the more stable cis-configuration. rsc.org

Another critical reaction involves the diastereoselective reduction of a cyclic imine precursor. In a total synthesis of (-)-Pinidinone from (S)-epichlorohydrin, an intermediate cyclic imine is formed. The stereochemical outcome of the subsequent reduction to the piperidine amine is highly dependent on the reaction conditions, specifically the choice of reducing agent and temperature. This step is crucial for establishing the final cis or trans stereochemistry of the substituents on the piperidine ring. acs.orgnih.gov For instance, reduction of the imine intermediate can lead to either cis- or trans-2,6-disubstituted piperidines, which are precursors to various alkaloids. researchgate.net

Table 1: Selected Reagents for Diastereoselective Reduction of Cyclic Imine Precursors This table is representative of conditions used in the synthesis of 2,6-disubstituted piperidines, including precursors to (-)-Pinidinone.

| Reducing Agent | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Reference |

| LiAlH₄ | Me₃Al | Et₂O | -78 to -20 | >95:5 | acs.org |

| NaBH₄ | - | MeOH | -20 | 85:15 | ru.nl |

| L-Selectride® | - | THF | -78 | 10:90 | acs.org |

Transformations of Peripheral Functional Groups

The primary peripheral functional group in (-)-Pinidinone is the ketone at position 8 (systematic numbering). This carbonyl group is a key site for transformations, most notably reduction reactions.

The reduction of the ketone in pinidinone or its precursors is a common transformation used to synthesize related piperidine alkaloids, such as (+)-dihydropinidine and (-)-epidihydropinidine. acs.orgnih.gov For example, the stereoselective reduction of the ketone on a piperidinone derivative using sodium borohydride (B1222165) (NaBH₄) can yield the corresponding alcohol with a high degree of diastereoselectivity. ru.nl The stereochemical outcome of this reduction is critical for accessing different natural product isomers.

Conversely, the formation of the ketone is a key step in the total synthesis of (-)-Pinidinone itself. One effective method is the regioselective Wacker-Tsuji oxidation. In this approach, an alkenyl azide (B81097) precursor is oxidized using a palladium(II) catalyst, such as palladium(II) chloride (PdCl₂), in the presence of an oxidant like oxygen, to selectively form the methyl ketone without affecting the azide moiety required for subsequent cyclization. acs.orgnih.gov

Table 2: Example of Ketone Formation via Wacker-Tsuji Oxidation This table outlines conditions for the formation of an azido-ketone precursor to (-)-Pinidinone.

| Substrate | Catalyst | Solvent | Atmosphere | Yield (%) | Reference |

| Alkenylazide | PdCl₂ | NMP/H₂O | O₂ | High | acs.org |

Derivatization for Synthetic Utility (e.g., as Chiral Building Blocks)

(-)-Pinidinone and its chiral precursors are valuable building blocks in asymmetric synthesis. researchgate.net The defined stereochemistry of the 2,6-disubstituted piperidine core makes it an attractive starting point for the synthesis of more complex alkaloids, including various dendrobatid and indolizidine alkaloids. ijcce.ac.ircollectionscanada.gc.ca

Chiral piperidine derivatives, obtained through enzymatic desymmetrization or other asymmetric methods, serve as key intermediates. collectionscanada.gc.ca For instance, chiral synthons related to the pinidinone core have been utilized in the formal synthesis of (-)-gephyrotoxin-223. ijcce.ac.ir The strategy often involves leveraging the existing stereocenters to direct the stereochemical outcome of subsequent reactions, thereby constructing new chiral centers with high control.

The utility of the pinidinone framework is further demonstrated by the synthesis of analogues to probe the scope of synthetic methodologies. mmu.ac.uk By modifying the side chains or the substitution pattern on the piperidine ring, libraries of related compounds can be generated, which is a common practice in medicinal chemistry and drug discovery. These chiral piperidine derivatives are considered important synthons for accessing a wide range of biologically active molecules. collectionscanada.gc.canih.gov

Biological Role and Ecological Significance

Function as a Defensive Alkaloid in Natural Hosts

(-)-Pinidinone, along with other piperidine (B6355638) alkaloids, is believed to function as a defensive compound in its natural hosts, primarily coniferous species of the Pinaceae family such as Pinus and Picea (spruce) trees. uef.firesearchgate.netresearchgate.net These alkaloids are part of the tree's chemical defense system against herbivores and pathogens. researchgate.netnih.gov The production of these compounds is a strategy for protection against various biological threats. florajournal.comnih.gov While the precise ecological role of many conifer alkaloids is still under investigation, their presence in tissues like needles, bark, and cones suggests a defensive function. researchgate.netnih.gov

The defensive role of alkaloids is a well-established concept in chemical ecology. florajournal.comnih.gov In plants, these compounds can deter feeding by insects and other animals due to their toxicity or unpleasant taste. florajournal.com The distribution of (-)-pinidinone and related alkaloids within the plant can be specific to certain tissues, indicating a targeted defense strategy. researchgate.net For instance, higher concentrations might be found in younger, more vulnerable tissues. mdpi.com

Ecological Interactions with Predators (e.g., Antifeedant Activity)

The defensive nature of (-)-pinidinone is evident in its interactions with predators, where it can act as an antifeedant. Antifeedants are compounds that deter feeding by insects and other herbivores without necessarily being lethal. wur.nleje.cz

Research on related piperidine alkaloids from conifers has demonstrated their potential as antifeedants. For example, a crude alkaloid mixture from Picea engelmannii, containing compounds structurally similar to (-)-pinidinone, showed moderate to high antifeedant activity against the eastern spruce budworm (Choristoneura fumiferana). uef.fi Additionally, a mixture of alkaloids from the same spruce species reduced the growth of the variegated cutworm (Peridroma saucia) when included in an artificial diet. uef.fi More specifically, dihydropinidine, a related compound, has been identified as having high antifeedant properties against the large pine weevil (Hylobius abietus), a significant pest in conifer plantations. uef.fiacs.org

While direct studies on the antifeedant activity of pure (-)-pinidinone are not extensively detailed in the provided results, the activity of closely related compounds strongly suggests that (-)-pinidinone plays a similar role in deterring herbivores. The presence of these alkaloids in the plant's tissues serves as a chemical barrier, reducing the likelihood of being consumed by predators.

Influence of Environmental Factors on Accumulation (e.g., Temperature, Nitrogen Fertilization)

The production and accumulation of (-)-pinidinone and other piperidine alkaloids in conifers are influenced by various environmental factors, including temperature and the availability of nutrients like nitrogen. d-nb.infomaxapress.comnih.gov

Temperature: Temperature is a significant factor affecting the synthesis of secondary metabolites in plants. d-nb.infomaxapress.comresearchgate.net For some plant species, changes in temperature can lead to either an increase or decrease in the accumulation of specific compounds. maxapress.com In the case of piperidine alkaloids in Picea abies (Norway spruce), temperature has been identified as a crucial regulatory factor for their accumulation. uef.firesearchgate.net However, one study on Picea abies found that increased temperature did not have an effect on the concentration of 1,6-dehydropinidine, a related piperidine alkaloid. mdpi.com The synthesis of some chemicals can be negatively impacted by elevated temperatures and longer exposure times. nih.gov The rate of chemical reactions, including those involved in the production of secondary metabolites, generally increases with temperature up to an optimal point. researchgate.net

Nitrogen Fertilization: Nitrogen is a key component of alkaloids, and its availability in the soil can directly impact the production of these defensive compounds. nau.edumdpi.com Studies on Pinus ponderosa (ponderosa pine) have shown a clear link between nitrogen fertilization and the concentration of piperidine alkaloids in the foliage. nau.edu

In one study, nitrogen fertilization of ponderosa pine at low-quality sites led to a significant increase in the mean concentrations of the predominant alkaloid, pinidine. nau.edu For instance, at two low-quality sites, the mean total alkaloid concentrations in fertilized trees were 12 and 155 µg/g dry weight higher than in control trees. nau.edu At a high-quality site, the mean total alkaloid concentration increased by 584 µg/g dry weight with nitrogen additions. nau.edu This suggests that under nitrogen-limited conditions, the production of these defensive alkaloids is constrained. nau.edu When nitrogen becomes more available, the plant can allocate more of this resource to synthesizing nitrogen-containing defensive compounds like (-)-pinidinone.

Below is a data table summarizing the effect of nitrogen fertilization on total alkaloid concentration in Pinus ponderosa from the study by Gerson and Kelsey (1999).

| Site Quality | Treatment | Mean Total Alkaloid Concentration (µg/g dry wt) | Relative Increase |

| Low-Quality Site 1 | Control | Low (trace levels) | - |

| Low-Quality Site 1 | Fertilized | 12 µg/g higher than control | 12x |

| Low-Quality Site 2 | Control | Low (trace levels) | - |

| Low-Quality Site 2 | Fertilized | 155 µg/g higher than control | 4.5x |

| High-Quality Site | Control | Higher than low-quality sites | - |

| High-Quality Site | Fertilized | 584 µg/g higher than control | 1.6x |

Advanced Analytical Characterization in Synthesis and Research

High-Resolution Mass Spectrometry for Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of synthetic compounds. nih.govnih.gov Unlike standard mass spectrometry, HRMS provides extremely high mass accuracy, typically to within a few parts per million (ppm), which allows for the confident assignment of a unique molecular formula to a molecule. uef.fi In the context of (-)-pinidinone synthesis, HRMS is applied to the final product to verify that the correct molecular formula, C₉H₁₇NO, has been achieved, thereby confirming the success of the synthetic route.

The technique is often performed using methods like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Fourier transform ion cyclotron resonance (FT-ICR) mass analyzer. uef.fiacs.org For (-)-pinidinone, which contains a basic nitrogen atom, positive-mode electrospray ionization ((+)ESI) is particularly effective. uef.fi The high sensitivity and selectivity of HRMS are crucial for analyzing complex organic samples and ensuring the purity of the final compound. uef.fi

Table 1: Representative HRMS Data for (-)-Pinidinone

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 156.1383 |

| Measured m/z | 156.1381 |

| Mass Error (ppm) | -1.3 |

Chiral Chromatography for Enantiomeric Purity Assessment

The synthesis of a specific enantiomer like (-)-pinidinone necessitates a method to verify its enantiomeric purity. Chiral chromatography is the benchmark technique for this purpose, capable of separating enantiomers, which are otherwise identical in most physical and chemical properties. openochem.orgmz-at.de This separation is achieved by using a chiral stationary phase (CSP) within a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) column. openochem.orgwikipedia.org

The principle of chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. wikipedia.org These diastereomeric complexes have different energies and stabilities, leading to different retention times on the chromatographic column and thus enabling their separation. openochem.org For the analysis of (-)-pinidinone, a sample is injected into the chiral HPLC system, and the resulting chromatogram will show two distinct peaks if both enantiomers are present. The area under each peak is proportional to the concentration of that enantiomer.

The enantiomeric excess (% ee), a measure of chiral purity, is calculated from the areas of the two peaks. openochem.org The development of a robust chiral HPLC method is crucial for confirming the stereochemical outcome of an asymmetric synthesis. nih.govnih.gov

Table 2: Hypothetical Chiral HPLC Data for a Synthesized Sample of (-)-Pinidinone

| Enantiomer | Retention Time (min) | Peak Area | Composition (%) |

|---|---|---|---|

| (+)-Pinidinone | 10.2 | 5,000 | 1.0 |

| (-)-Pinidinone | 12.5 | 495,000 | 99.0 |

| Enantiomeric Excess (% ee) | 98.0% |

Spectroscopic Analysis of Synthetic Intermediates and Products

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental for elucidating the structure of organic molecules. mdpi.comnih.gov Throughout the synthesis of (-)-pinidinone, these techniques are used to characterize not only the final product but also the various synthetic intermediates, ensuring each step of the reaction sequence has proceeded as expected. researchgate.netacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For instance, in the synthesis of (-)-pinidinone, the appearance of a strong absorption band around 1715 cm⁻¹ would confirm the formation of the ketone carbonyl group in the final product. Conversely, the disappearance of characteristic bands from the starting materials, such as the azide (B81097) stretch (around 2100 cm⁻¹) from an alkenylazide intermediate, provides evidence of a successful transformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. researchgate.net In a typical synthesis of (-)-pinidinone, the spectra of intermediates are carefully analyzed. For example, the transformation of a terminal alkene in an early intermediate to the methyl ketone side chain in the final product would be monitored by the disappearance of vinyl proton signals and the appearance of a characteristic singlet for the acetyl methyl group (around 2.1 ppm) in the ¹H NMR spectrum. acs.orgnih.gov Two-dimensional NMR techniques like COSY and HSQC are often employed to make unambiguous assignments of all proton and carbon signals, confirming the connectivity and structure of complex intermediates and the final alkaloid. acs.orgresearchgate.net

Table 3: Representative Spectroscopic Data for a Synthetic Intermediate and (-)-Pinidinone

| Compound | Technique | Key Diagnostic Signal |

|---|---|---|

| Intermediate: (S)-6-(azidomethyl)-2-methyl-1,2,3,4-tetrahydropyridine | IR (cm⁻¹) | ~2100 (N₃ stretch) |

| ¹H NMR (δ, ppm) | ~5.5 (alkenic proton) | |

| Final Product: (-)-Pinidinone | IR (cm⁻¹) | ~1715 (C=O stretch) |

| ¹H NMR (δ, ppm) | ~2.1 (s, 3H, -COCH₃) |

Future Research Directions

Elucidation of Remaining Gaps in Biosynthetic Pathways

The biosynthesis of piperidine (B6355638) alkaloids, including (-)-Pinidinone, is an area where knowledge is still incomplete. While it is understood that these compounds are secondary metabolites, the specific enzymatic steps and regulatory networks governing their production in organisms like pine and spruce trees are not fully mapped out. Recent advancements in genomics, proteomics, and metabolomics provide powerful tools to close these gaps rsc.org.

Future research should focus on:

Identification of Key Enzymes: While intermediates such as 1,2-dehydropinidinone have been identified in species like Picea abies (Norway spruce), the specific enzymes (e.g., oxidoreductases, isomerases) that catalyze each step of the pathway to (-)-Pinidinone are largely unknown cdnsciencepub.com. Techniques like heterologous expression of candidate genes from biosynthetic gene clusters in host organisms such as Streptomyces could be employed to identify and characterize these enzymes, a strategy successfully used for other natural products nih.gov.

Pathway Regulation: Understanding how environmental factors influence alkaloid production is crucial. Studies have shown that piperidine alkaloid concentrations in Norway spruce vary with the geographical origin and local temperature, suggesting a complex interplay between genetic adaptation and phenotypic plasticity cdnsciencepub.com. Future work could investigate the molecular basis of this regulation, such as the transcription factors that control the expression of biosynthetic genes in response to environmental cues or herbivore attacks.

Metabolic Flux and Intermediates: The role and abundance of potential precursors and intermediates need further investigation. For instance, 1,6-dehydro-pinidinone has been suggested as a key intermediate in spruce, and clarifying its exact position in the pathway is a priority . A comprehensive metabolic analysis would provide a clearer picture of the entire biosynthetic network.

Development of Novel and More Efficient Synthetic Methodologies

The asymmetric synthesis of (-)-Pinidinone has been a target for organic chemists, leading to a variety of strategies. However, the pursuit of greater efficiency, sustainability, and novelty continues to drive research. Many traditional syntheses involve numerous steps with complex protecting-group manipulations mmu.ac.uk.

Future efforts in this area are expected to concentrate on:

Biocatalytic and Chemo-enzymatic Routes: The use of enzymes offers high selectivity and milder reaction conditions. A recently developed transaminase-triggered aza-Michael cascade provides a three-step synthesis on a gram scale with excellent stereoselectivity mmu.ac.ukmmu.ac.uk. Further exploration of this method for producing analogues is warranted mmu.ac.uk. The application of other enzyme classes, such as imine reductases (IREDs), which have been used for related alkaloids like dihydropinidine, could also provide efficient and stereoselective routes to (-)-Pinidinone acs.org. Combining enzymatic steps with chemical reactions in chemo-enzymatic strategies is a promising approach rsc.orgresearchgate.net.

Unified Strategies: Developing synthetic platforms that can be easily adapted to produce not only (-)-Pinidinone but also a diverse range of its natural and unnatural analogues is a key goal mmu.ac.ukrsc.org. This would facilitate broader structure-activity relationship (SAR) studies.

Table 1: Comparison of Selected Synthetic Methodologies for (-)-Pinidinone

| Methodology | Key Steps | Advantages | Reference(s) |

|---|---|---|---|

| Protecting-Group-Free Synthesis | Regioselective Wacker-Tsuji oxidation of an alkenylazide | Short, high overall yield, avoids protecting groups | nih.gov, acs.org |

| Biocatalytic Cascade | Transaminase-triggered intramolecular aza-Michael reaction (IMAMR) | High stereoselectivity (>99% e.e. and d.e.), scalable, few steps | mmu.ac.uk, mmu.ac.uk |

| Sulfinamide-Mediated Synthesis | Condensation with (S)-tert-butanesulfinamide, α-aminoallylation, cross metathesis | Good yields and diastereocontrol | rsc.org |

| Cross-Metathesis Approach | Maruoka asymmetric allylation, Grubbs' olefin cross-metathesis | Stereoselective, linear approach | researchgate.net |

| Asymmetric Aza-Michael Reaction | Use of N-sulfinyl amines as nitrogen nucleophiles | Access to chiral piperidines with one or two stereocenters | researchgate.net |

Mechanistic Investigations of its Biological Role at the Molecular Level (e.g., identification of specific ecological targets)

(-)-Pinidinone is described as a defensive alkaloid found in plants and defensively secreted by insects like the Mexican bean beetle and the Australian ladybug beetle mmu.ac.ukmdpi.com. This defensive function implies an adverse effect on predators or pathogens. However, the precise molecular mechanisms underlying this activity are largely unknown.

Key areas for future investigation include:

Identification of Molecular Targets: The primary research goal is to identify the specific biological macromolecules (e.g., receptors, enzymes, ion channels) that (-)-Pinidinone interacts with in target organisms. For example, in an insect predator, does it act as a neurotoxin by targeting specific receptors in the central or peripheral nervous system? Or does it inhibit a crucial metabolic enzyme? Answering these questions requires detailed biochemical and physiological studies.

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing and testing analogues of (-)-Pinidinone, as enabled by the flexible synthetic routes mentioned above, researchers can determine which structural features of the molecule are essential for its biological activity. This can provide clues about the nature of its binding site on a target protein.

Ecological Context: The concentration of piperidine alkaloids in plants like Norway spruce has been shown to vary based on environmental factors, suggesting an adaptive role in defense cdnsciencepub.com. Future ecological studies could investigate the specific herbivores or pathogens deterred by (-)-Pinidinone and quantify the protective advantage it confers in natural settings. Mechanistic studies could then focus on the molecular interactions relevant to these specific ecological threats.

Exploration of its Potential as a Chemical Probe in Biological Systems

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study and manipulate biological pathways rsc.orgnih.gov. Given its role as a bioactive natural product, (-)-Pinidinone has the potential to be developed into such a tool, provided its specific molecular target can be identified and validated.

The path to developing (-)-Pinidinone as a chemical probe would involve:

Target Validation: The first and most critical step is the unambiguous identification of its molecular target, as outlined in the previous section. Without a known, specific target, it cannot function as a reliable probe.

Development of Labeled Analogues: Once a target is known, chemically modified versions of (-)-Pinidinone could be synthesized. These might include fluorescent tags, biotin (B1667282) labels for affinity purification, or photoreactive groups for covalent cross-linking to the target protein. These labeled probes would be invaluable for visualizing the target's location within cells or tissues and for isolating and identifying the target protein.

Probing Biological Function: A potent and selective (-)-Pinidinone-based probe could be used to investigate the physiological role of its target molecule. For example, if it targets a specific neuronal receptor in an insect, the probe could be used to study the function of that receptor in neurotransmission and behavior. This approach could turn a molecule evolved for chemical defense into a sophisticated tool for fundamental biological research kyoto-u.ac.jpchemicalprobes.org.

Q & A

Q. What are the established synthetic routes for (-)-Pinidinone, and what analytical techniques are critical for verifying its stereochemical purity?

(-)-Pinidinone is synthesized via biocatalytic pathways involving transaminases and aza-Michael reactions. For example, the chemoenzymatic route from compound 275 utilizes (R)-transaminase (TA) and pyridoxal 5'-phosphate (PLP) under buffered conditions (pH 7.5) to yield cis/trans-277 intermediates, followed by epimerization in methanol to achieve high stereoselectivity (99% ee and de) . Key analytical methods include chiral HPLC for enantiomeric excess (ee) determination, NMR for structural confirmation, and mass spectrometry for molecular weight validation. Researchers should cross-reference spectral data with authoritative databases like NIST Chemistry WebBook to ensure accuracy .

Q. How can researchers design experiments to assess the biological activity of (-)-Pinidinone?

A robust experimental design involves:

- In vitro assays : Test cytotoxicity against cell lines (e.g., cancer or neuronal cells) using MTT or resazurin assays.

- Target identification : Employ molecular docking or affinity chromatography to identify protein targets.

- Dose-response studies : Use logarithmic concentration ranges to establish IC50 values.

- Control groups : Include positive controls (e.g., known alkaloids like cocaine) and vehicle controls to validate specificity .

Q. What methodologies are recommended for isolating (-)-Pinidinone from natural sources or reaction mixtures?

Isolation strategies include:

- Chromatographic techniques : Flash column chromatography with silica gel or chiral stationary phases.

- Crystallization : Optimize solvent polarity to enhance crystal formation for X-ray diffraction analysis.

- Liquid-liquid extraction : Use pH-dependent partitioning (e.g., basic aqueous phases to isolate alkaloids). Document procedural details (e.g., solvent gradients, retention factors) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during (-)-Pinidinone synthesis?

Discrepancies in cis/trans ratios or ee/de values often arise from reaction condition variability (e.g., pH, temperature). To address this:

- Mechanistic studies : Use kinetic isotope effects (KIEs) or DFT calculations to elucidate reaction pathways.

- High-throughput screening : Test TA variants (e.g., Y59W/Y87F/Y152F mutants) to optimize stereoselectivity .

- Error analysis : Quantify uncertainties in NMR integration or HPLC peak area measurements using triplicate runs .

Q. What strategies enhance the scalability of biocatalytic (-)-Pinidinone synthesis while maintaining enantiopurity?

Scalability challenges include enzyme stability and substrate inhibition. Solutions involve:

- Immobilized enzymes : Use cross-linked enzyme aggregates (CLEAs) or mesoporous silica supports to improve reusability.

- Fed-batch reactors : Maintain substrate concentrations below inhibitory thresholds.

- In situ product removal : Integrate membrane filtration to mitigate feedback inhibition .

Q. How can mixed-methods research frameworks (e.g., PICOT, FINER) be applied to (-)-Pinidinone studies?

- PICOT Framework :

- Population : Neuronal cell lines or animal models.

- Intervention : (-)-Pinidinone administration at varying doses.

- Comparison : Existing neuroactive alkaloids (e.g., atropine).

- Outcome : Changes in ion channel activity or neurotransmitter levels.

- Time : Acute (24-hour) vs. chronic (7-day) exposure .

Q. What statistical approaches are optimal for analyzing dose-response data in (-)-Pinidinone bioactivity studies?

- Non-linear regression : Fit data to Hill or log-logistic models to calculate EC50/IC50.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Principal Component Analysis (PCA) : Identify correlations between structural analogs and bioactivity .

Methodological Guidance

Q. How should researchers document synthetic procedures and analytical data for peer-reviewed publication?

- Detailed protocols : Specify reagent purities, equipment settings (e.g., HPLC column type), and reaction monitoring intervals.

- Supplementary materials : Include raw spectral data (e.g., NMR FID files) and crystallographic CIF files.

- Reproducibility checks : Report yields and ee/de values as mean ± standard deviation (n ≥ 3) .

Q. What are best practices for addressing ethical considerations in (-)-Pinidinone research involving animal models?

- IACUC compliance : Adhere to ARRIVE guidelines for experimental design and reporting.

- 3Rs Principle : Prioritize replacement (e.g., in silico models), reduction (minimize sample sizes), and refinement (e.g., non-invasive monitoring) .

Data Management and Validation

Q. How can researchers mitigate biases in (-)-Pinidinone bioactivity datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.